molecular formula C10H11NO B2641644 N-(2-methylphenyl)prop-2-enamide CAS No. 17090-19-6

N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2641644
CAS No.: 17090-19-6
M. Wt: 161.204
InChI Key: RULNGIPWAOXQFQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . Its structure features an acrylamide group linked to a 2-methylphenyl (o-toluidine) ring, as represented by the SMILES notation CC1=CC=CC=C1NC(=O)C=C . This compound is provided for research and development applications only. Compounds with similar N-phenylacrylamide scaffolds serve as key intermediates and core structures in multidisciplinary organic synthesis and medicinal chemistry research . Specifically, such structures have been explored as potential starting points in the design and synthesis of novel bioactive molecules . Researchers value this compound for its amide linkage and unsaturated carbonyl function, which make it a versatile building block for further chemical derivatization. All products are strictly for research and development use only and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling. This product must be handled by technically qualified individuals only.

Properties

IUPAC Name

N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULNGIPWAOXQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methylphenyl Prop 2 Enamide

Established Synthesis Routes for N-Aryl Acrylamides and Their Adaptations for N-(2-methylphenyl)prop-2-enamide

The foundational methods for synthesizing N-aryl acrylamides, including this compound, have been adapted from classic amidation reactions that are cornerstones of organic chemistry.

Acylation of 2-Methylaniline with Acryloyl Chloride/Anhydride (B1165640) Derivatives

The most direct and widely practiced method for synthesizing this compound is the N-acylation of 2-methylaniline (o-toluidine). This reaction typically employs a highly reactive acrylic acid derivative, such as acryloyl chloride, in what is known as a Schotten-Baumann reaction.

The process involves the nucleophilic attack of the amino group of 2-methylaniline on the carbonyl carbon of acryloyl chloride. The reaction is almost always carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521). The reaction is often performed at low temperatures to control its exothermic nature and minimize side reactions. A typical solvent for this transformation is a non-protic organic solvent like ethylene (B1197577) dichloride or diethyl ether when using an organic base. dicp.ac.cnacs.org

Acrylic anhydride serves as a viable, albeit less reactive, alternative to acryloyl chloride. While the reaction mechanism is similar, using the anhydride results in the formation of acrylic acid as a byproduct instead of HCl, which can sometimes be advantageous depending on the substrate's sensitivity.

Table 1: Typical Reaction Parameters for Acylation of 2-Methylaniline

ParameterConditionRationale/Notes
Acylating AgentAcryloyl ChlorideHighly reactive, leading to faster reaction times and high conversion.
BaseTriethylamine or aq. NaOHNeutralizes HCl byproduct to drive the reaction to completion.
SolventEthylene Dichloride, Diethyl Ether, THFInert solvents that dissolve reactants but do not participate in the reaction.
Temperature0 °C to Room TemperatureLow temperature helps to control the exothermic reaction and prevent polymerization of the acryloyl group.
Reaction Time1-4 hoursTypically rapid due to the high reactivity of the acyl chloride. acs.org

Condensation Reactions Utilizing Acrylic Acid Derivatives

An alternative established route involves the direct condensation of 2-methylaniline with acrylic acid. This approach avoids the use of highly reactive and corrosive acyl halides but requires a coupling agent to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), are frequently used for this purpose. nih.gov

The mechanism involves the activation of acrylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 2-methylaniline to form the desired amide bond. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on developing more efficient, safer, and environmentally benign methods. These include the use of catalysts to lower activation energies and alternative energy sources to reduce reaction times.

Catalytic Synthesis Pathways (e.g., Transition Metal Catalysis, Organocatalysis)

Modern catalysis offers sophisticated pathways for amide bond formation that can be applied to the synthesis of this compound. rsc.org

Transition Metal Catalysis : Palladium and copper catalysts, renowned for their role in cross-coupling reactions, have been developed for N-arylation and amidation reactions. rsc.org For instance, copper-catalyzed systems, often using ligands like 1,2-cyclohexanediamine, can facilitate the coupling of amides with aryl halides. organic-chemistry.org While typically used to form N-aryl bonds, related methodologies can be adapted for the direct amidation of acrylic acid derivatives with anilines. berkeley.edu Nickel-catalyzed couplings of α-olefins and isocyanates also provide a pathway to α,β-unsaturated amides. nih.gov These methods can offer high yields under milder conditions than classical approaches.

Organocatalysis : Non-metal, organic molecules can also catalyze amide bond formation, representing a greener alternative to transition metals. The Doebner-Knoevenagel condensation, for example, has been adapted to produce acrylamides selectively under mild, ambient temperature conditions, proceeding through a proposed organocatalytic mechanism. organic-chemistry.org Furthermore, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in the amidation of esters, a process that could be adapted for the synthesis of the target compound. rsc.org

Microwave-Assisted and Continuous Flow Synthesis Techniques

The application of non-conventional energy sources and reactor technologies has revolutionized chemical synthesis, offering significant improvements in efficiency.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate the synthesis of amides. Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid temperature increase and significantly shorter reaction times—often reducing processes that take hours to mere minutes. berkeley.edunih.gov This technique has been successfully applied to a wide range of amidation reactions and is noted for often increasing product yields and purity by minimizing the formation of side products associated with prolonged heating. nih.gov

Continuous Flow Synthesis : Performing reactions in a continuous flow system rather than a traditional batch reactor offers enhanced control over reaction parameters, improved safety, and easier scalability. rsc.org The direct amidation of acids has been achieved in a continuous flow screw reactor, demonstrating high conversion rates and the ability to scale up production. nih.gov Such a system would be ideal for the synthesis of this compound, providing a safe and efficient manufacturing protocol.

Optimization of Reaction Conditions and Yields for Research-Scale Production

For any synthetic route, optimization is key to maximizing yield and purity while minimizing waste and cost. For the research-scale production of this compound via the acylation of 2-methylaniline, a systematic approach to optimization is crucial. This involves the careful variation of several parameters.

A typical optimization process, modeled after similar acylation and amidation reactions, would involve a series of small-scale experiments to identify the ideal conditions. organic-chemistry.org

Table 2: Illustrative Optimization Study for the Synthesis of this compound

EntryDeviation from Standard ConditionsObserved Yield (%)Notes
1None (Et3N, Et2O, 0 °C)85Baseline condition.
2Solvent: Tetrahydrofuran (THF)88Slight improvement in yield.
3Solvent: Dichloromethane (DCM)82Lower yield compared to ethereal solvents.
4Base: Pyridine75Less effective than triethylamine.
5Temperature: Room Temperature (25 °C)80Increased side products observed.
6Temperature: -20 °C86Slightly cleaner reaction, comparable yield.
7Acryloyl Chloride: 1.05 equivalents84Slight excess of amine is preferable.
8Acryloyl Chloride: 1.2 equivalents92Optimal stoichiometry found.

This systematic approach allows researchers to fine-tune the reaction for maximum efficiency, ensuring a reliable and high-yielding synthesis of this compound for further application in research and development.

Polymerization Mechanisms and Kinetics of N 2 Methylphenyl Prop 2 Enamide

Homopolymerization Studies of N-(2-methylphenyl)prop-2-enamide

The homopolymerization of this compound would involve the linking of multiple monomer units to form a polymer chain, poly(this compound). The nature of the substituent on the nitrogen atom can significantly influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization: Mechanistic Insights into Initiation, Propagation, and Termination

Free radical polymerization is a common method for polymerizing vinyl monomers like acrylamides. mit.edu The process is a chain reaction consisting of three key steps: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals from an initiator molecule. Common initiators include peroxides and azo compounds, which decompose upon heating or irradiation to generate active radicals. For instance, ammonium (B1175870) persulfate can be used, often in combination with a catalyst like N,N,N′,N′-tetramethylethylenediamine (TEMED), to initiate polymerization. triyambak.org These initiators produce primary radicals that then react with a monomer molecule to start the polymer chain.

Termination: The growth of a polymer chain is terminated by various reactions, including combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. Chain transfer to monomer, solvent, or a chain transfer agent can also terminate the growth of one chain while initiating a new one, which can help control the molecular weight of the resulting polymer. researchgate.net

Controlled/Living Radical Polymerization Techniques Applied to this compound

Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific applications of these techniques to this compound are not widely documented, the general principles of these methods can be discussed.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylamides. nih.govnih.gov The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The polymerization kinetics are characterized by a rapid equilibrium between active, propagating chains and dormant chains. This equilibrium minimizes the concentration of active radicals at any given time, thereby reducing the likelihood of termination reactions.

The choice of CTA is crucial for successful RAFT polymerization. nih.gov For N-substituted acrylamides, the reactivity can differ based on the substitution pattern (N-monosubstituted vs. N,N-disubstituted), which would influence the selection of the CTA and the polymerization kinetics. acs.orgacs.org A successful RAFT polymerization of this compound would be expected to show a linear increase in molecular weight with monomer conversion and produce a polymer with a low polydispersity index (PDI).

Illustrative Data for RAFT Polymerization of a Hypothetical N-Substituted Acrylamide (B121943)

Time (h) Monomer Conversion (%) Mn ( g/mol ) PDI
1 25 5,000 1.15
2 50 10,000 1.12
4 85 17,000 1.10
6 95 19,000 1.08

Note: This table presents illustrative data to demonstrate typical trends in a controlled polymerization and is not based on experimental results for this compound.

ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com The mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. This process maintains a low concentration of active radicals, allowing for controlled polymer growth.

The successful ATRP of acrylamides can be challenging due to the high activity of the acrylamide radical and potential side reactions. nih.govnih.gov However, with appropriate selection of the initiator, catalyst, ligand, and solvent, controlled polymerization of some acrylamide derivatives has been achieved. proquest.com For this compound, a similar optimization of reaction conditions would be necessary to achieve a well-controlled polymerization.

Other controlled polymerization techniques include Group Transfer Polymerization (GTP) and Nitroxide-Mediated Polymerization (NMP). capes.gov.br NMP, for instance, uses a stable nitroxide radical to reversibly trap the growing polymer chain. While NMP is well-established for monomers like styrene (B11656), its application to acrylamides can be less straightforward. Specific studies applying GTP or NMP to this compound are not readily found in the literature.

Copolymerization Behavior of this compound with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer's properties depend on the properties of the individual monomers and their distribution along the polymer chain. The copolymerization behavior is quantified by monomer reactivity ratios (r1 and r2). nih.govfiveable.me

The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). The product of the reactivity ratios (r1r2) provides insight into the monomer distribution:

r1r2 ≈ 1: Ideal or random copolymerization. escholarship.org

r1r2 ≈ 0: Alternating copolymerization.

r1r2 > 1: Tendency towards block copolymer formation.

To determine the reactivity ratios for the copolymerization of this compound with another monomer, a series of copolymerizations would need to be carried out at different initial monomer feed ratios. escholarship.org The composition of the resulting copolymers would then be determined, and the data would be fitted to copolymerization equations to calculate r1 and r2. researchgate.net Without experimental data, the specific reactivity ratios for this compound with any given comonomer remain unknown.

Illustrative Reactivity Ratios for a Hypothetical Copolymerization

Monomer 1 (M1) Monomer 2 (M2) r1 r2 r1r2 Copolymer Type
This compound Styrene 0.8 1.1 0.88 Nearly Ideal
This compound Methyl Methacrylate 0.4 0.6 0.24 Tendency to Alternate

Note: This table presents hypothetical reactivity ratios to illustrate the concept and is not based on experimental data.

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

The copolymerization behavior of this compound with other vinyl monomers is critical for predicting the final copolymer composition and microstructure. This behavior is quantified by monomer reactivity ratios (r1 and r2), which describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the comonomer (r < 1).

The monomer sequence distribution—whether the arrangement is alternating, random, blocky, or gradient—is a direct consequence of these reactivity ratios. nih.govnih.gov For a hypothetical copolymerization where r1 < 1 and r2 > 1, the resulting copolymer would tend to have blocks of the second monomer interspersed with single units of this compound. If both r1 and r2 are less than 1, an alternating sequence is favored. The precise sequence distribution can be modeled using statistical methods, such as the Mayo-Lewis equation, once reactivity ratios are experimentally determined. researchgate.net

Table 1: Hypothetical Reactivity Ratios and Resulting Monomer Sequence in Copolymerization of this compound (M1)

Comonomer (M2)Hypothetical r1Hypothetical r2Predominant Monomer Sequence
Styrene0.81.1Tendency towards blockiness of styrene
Methyl Methacrylate0.50.9More random to alternating tendency
Acrylonitrile0.40.6Alternating

This table is illustrative and based on general principles of vinyl monomer copolymerization. Actual values require experimental validation.

Architectural Control in this compound-Based Copolymers (e.g., Block, Graft, Statistical Copolymers)

Modern controlled/living polymerization techniques are instrumental in the synthesis of copolymers with well-defined architectures. nih.gov These methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, would be applicable to this compound, allowing for precise control over molecular weight, dispersity, and architecture.

Block Copolymers: Sequential monomer addition is the primary strategy for synthesizing block copolymers. harth-research-group.org For example, a block copolymer could be formed by first polymerizing a monomer like styrene using a controlled polymerization method and then introducing this compound to grow the second block from the active chain ends of the polystyrene.

Graft Copolymers: These can be prepared using a "grafting from" or "grafting onto" approach. In a "grafting from" strategy, a polymer backbone is functionalized with initiator sites from which chains of this compound can be grown. For instance, a poly(2-hydroxyethyl acrylate) backbone could be modified to initiate the polymerization of this compound, creating a graft copolymer. nih.gov

Statistical Copolymers: These are typically produced by conventional free-radical polymerization where all monomers are present from the start. The resulting monomer distribution is governed by the reactivity ratios as discussed previously. nih.gov

Polymerization in Diverse Media and Complex Systems for this compound

Emulsion and Solution Polymerization Mechanistic Investigations

The choice of polymerization medium significantly impacts the reaction kinetics and the properties of the resulting polymer.

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. For this compound, a solvent such as toluene (B28343) or N,N-dimethylformamide (DMF) would likely be appropriate. mdpi.comd-nb.info Solution polymerization offers good heat control and results in a polymer solution that can be used directly or from which the polymer can be precipitated. The kinetics in solution are generally well-understood and follow classical free-radical polymerization models.

Emulsion Polymerization: This technique involves dispersing the monomer in an aqueous medium with the aid of a surfactant. The polymerization occurs within the formed micelles. While advantageous for achieving high molecular weights at fast polymerization rates, this method would require careful selection of surfactants to effectively emulsify the relatively hydrophobic this compound monomer.

Supramolecular Polymerization and Crosslinking Processes

Supramolecular Polymerization: This area involves the assembly of monomers through non-covalent interactions, such as hydrogen bonding or host-guest interactions. While there is no specific literature on the supramolecular polymerization of this compound, its amide group could potentially participate in hydrogen bonding, allowing for the formation of organized structures prior to or during polymerization.

Crosslinking Processes: Copolymers containing this compound can be crosslinked to form network structures. This can be achieved by incorporating a di- or multi-functional monomer, a crosslinker, during the polymerization process. Divinylbenzene (B73037) is a common crosslinker used in such systems. mdpi.com For example, in the synthesis of molecularly imprinted polymers, a monomer similar in structure, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was copolymerized with divinylbenzene to create a crosslinked polymer network. mdpi.comnasa.gov This approach fixes the polymer chains in place, leading to materials with enhanced mechanical stability and insolubility.

Chemical Transformations and Reactivity of N 2 Methylphenyl Prop 2 Enamide Beyond Polymerization

Addition Reactions at the Acrylamide (B121943) Moiety of N-(2-methylphenyl)prop-2-enamide

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond of the acrylamide functional group, rendering the β-carbon electrophilic and susceptible to various addition reactions.

This compound can undergo nucleophilic conjugate addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the β-carbon of the acrylamide. A wide range of nucleophiles can participate in this reaction, including thiols, amines, and carbanions.

The reactivity of N-arylacrylamides in Michael additions is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the β-carbon, leading to faster reaction rates. Conversely, electron-donating groups tend to decrease the reaction rate. For instance, studies on the addition of glutathione (B108866) (GSH) to a series of N-arylacrylamides have shown that an o-nitrophenyl acrylamide reacts significantly faster than a p-methoxyphenyl acrylamide. nih.gov The ortho-methyl group in this compound is a weakly electron-donating group, which would suggest a moderate reactivity in Michael additions compared to analogues with strongly electron-withdrawing or -donating substituents.

The reaction of acrylamides with biological nucleophiles like the cysteine residues in proteins is of significant interest in medicinal chemistry, where acrylamides are used as "warheads" in targeted covalent inhibitors. mdpi.com The reaction proceeds via a Michael addition of the cysteine thiol to the acrylamide. baranlab.org The rate of this reaction can be finely tuned by the substituents on the N-aryl ring.

Below is a table summarizing the relative reactivity of various N-substituted acrylamides in Michael addition reactions with glutathione, which can serve as a guide to understanding the reactivity of this compound.

Acrylamide DerivativeNucleophileRelative Reactivity
N,N'-methylenebis(acrylamide)GlutathioneHigh nih.gov
N-arylacrylamidesGlutathioneVaries with aryl substituents nih.gov
N,N-diethylacrylamideGlutathioneLow nih.gov

This table illustrates the general reactivity trends of acrylamides in Michael additions.

The double bond of this compound is also susceptible to radical addition reactions. These reactions can be initiated by various radical initiators, such as AIBN (azobisisobutyronitrile), or through photoredox catalysis. wikipedia.org The initial addition of a radical to the double bond generates a new radical intermediate, which can then undergo further transformations.

A common pathway for N-arylacrylamides is a radical cascade reaction involving an initial radical addition to the alkene followed by an intramolecular cyclization onto the aryl ring to form oxindole (B195798) structures. wikipedia.orgsigmaaldrich.cn For example, a visible-light-mediated oxidative cyclization of N-arylacrylamides with aldehydes has been developed to produce various substituted oxindoles under mild, metal-free conditions. sigmaaldrich.cn The mechanism is proposed to involve the formation of an acyl radical from the aldehyde, which then adds to the acrylamide. The resulting radical intermediate cyclizes onto the aromatic ring, and subsequent oxidation and deprotonation yield the oxindole product.

Another example is the tandem radical sulfenylation/cyclization of N-arylacrylamides with sulfonyl hydrazides, which can selectively produce 3-(sulfenylmethyl)oxindoles or 3-sulfenyl-3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org Atom transfer radical addition (ATRA) is another important radical reaction that can be applied to acrylamides, allowing for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. nih.gov

The following table summarizes some of the radical reactions that N-arylacrylamides can undergo.

Reaction TypeRadical Source/InitiatorKey TransformationProduct Type
Radical Cascade/CyclizationAldehydes / Visible LightAddition-cyclizationOxindoles sigmaaldrich.cn
Radical Cascade/CyclizationPerfluoroalkyl iodides / AIBNAddition-cyclizationPerfluoroalkylated oxindoles wikipedia.org
Radical Sulfenylation/CyclizationSulfonyl hydrazides / IodineAddition-cyclizationSulfenylated oxindoles/dihydroquinolinones organic-chemistry.org
Atom Transfer Radical Addition (ATRA)Haloalkanes / Photoredox CatalystC-C and C-X bond formationHalogenated amides nih.gov

This table provides an overview of the types of radical reactions applicable to N-arylacrylamides.

Reactions Involving the Amide Linkage and Aromatic Moiety of this compound

Beyond the reactivity of the acrylamide double bond, the amide linkage and the aromatic ring of this compound can also participate in various chemical transformations.

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-methylaniline. The rate of hydrolysis can be influenced by the steric and electronic environment around the amide bond. For instance, the hydrolysis of N-aryl-β-lactams is a well-studied process, and while structurally different, it provides insights into the factors affecting amide bond cleavage in N-aryl amides. mdpi.com In the context of polymeric materials, the hydrolysis of acrylamide units is a known reaction that can alter the properties of the polymer. nih.gov For example, N-(2-arylethyl)-2-methylprop-2-enamides have been used to create molecularly imprinted polymers where the amide linkage is subsequently hydrolyzed. nih.gov

A powerful method for the functionalization of the aromatic ring is directed ortho-metalation (DoM). baranlab.orgwikipedia.orgorganic-chemistry.orgrsc.orguwindsor.ca In this reaction, the amide group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the ortho position of the aromatic ring. baranlab.orgwikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles, allowing for the regioselective introduction of substituents at the position ortho to the amide group.

This compound can serve as a substrate in various catalytic reactions, leveraging the reactivity of its double bond and aromatic ring.

The carbon-carbon double bond can be a substrate for catalytic hydrogenation. Asymmetric hydrogenation of related enamides using chiral transition metal catalysts is a well-established method for the synthesis of chiral amines and amino acid derivatives. youtube.comuwindsor.canih.gov This suggests that this compound could be a suitable substrate for similar transformations to produce the corresponding saturated amide.

The double bond can also participate in cycloaddition reactions. For example, acrylamides can undergo [4+2] Diels-Alder reactions, acting as dienophiles in the presence of a suitable diene. acs.orgyoutube.com The reactivity in these reactions can be influenced by Lewis acid catalysis. acs.org

Furthermore, the C-H bonds of the aromatic ring and the double bond could potentially be functionalized through palladium-catalyzed cross-coupling reactions. acs.orgrsc.orgnih.govsigmaaldrich.cn While specific examples with this compound are not prevalent in the literature, the general principles of these reactions suggest its potential as a substrate. For instance, in a Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst. khanacademy.org

Advanced Structural Elucidation and Conformational Analysis of N 2 Methylphenyl Prop 2 Enamide

Solid-State Structural Characterization via X-ray Crystallography

No published X-ray crystallographic data for N-(2-methylphenyl)prop-2-enamide could be found. This information is essential for determining:

Solution-State Conformational Dynamics Using Advanced Spectroscopic Techniques (e.g., NMR, IR)

Similarly, there is a lack of detailed public data from advanced spectroscopic studies on the solution-state behavior of this compound. Such studies are necessary to understand:

Theoretical and Computational Studies of N 2 Methylphenyl Prop 2 Enamide

Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule based on its electronic structure.

DFT calculations can provide detailed information about the distribution of electrons within the N-(2-methylphenyl)prop-2-enamide molecule, which is crucial for understanding its stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the presence of the electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level compared to unsubstituted N-phenylprop-2-enamide. The acrylamide (B121943) group, with its conjugated system, will influence both the HOMO and LUMO. DFT studies on related β-substituted acrylamides have shown that electron-releasing substituents increase the computed proton affinities, indicating an increase in the basicity of the carbonyl oxygen. discoveryjournals.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Dipole Moment~3.5 DReflects the overall polarity of the molecule.

Note: These values are hypothetical and based on trends observed in similar molecules. Actual experimental or more detailed computational results may vary.

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the most likely reaction pathways and the activation energies required. For instance, the Michael addition of nucleophiles to the α,β-unsaturated carbonyl system is a common reaction for acrylamides. mdpi.com DFT studies on the reaction of acrylamide with thiols like L-cysteine have elucidated the reaction mechanism and the influence of pH on the reaction rate. mdpi.comresearchgate.net

Similarly, the susceptibility of the amide bond to hydrolysis can be investigated. The presence of the N-substituent can affect the basicity of the nitrogen atom and introduce steric hindrance, influencing the rate of nucleophilic attack at the carbonyl carbon. fiveable.me Computational studies can map out the potential energy surface for such reactions, identifying the transition state structures and their corresponding energies, which are crucial for determining the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can reveal the preferred conformations of this compound in different solvents. The molecule's flexibility arises from the rotation around the C-N amide bond and the single bonds connecting the phenyl and propenamide moieties. In aqueous solution, the molecule's dynamics will be influenced by hydrogen bonding between the amide group and water molecules. Studies on polyacrylamide and its derivatives in aqueous solutions have shown how polymer conformation and flexibility are affected by temperature and the presence of salts. pku.edu.cn For this compound, MD simulations could predict its radius of gyration and how it changes in response to environmental conditions.

At interfaces, such as between water and a hydrophobic solvent, the molecule is expected to orient itself to maximize favorable interactions. The aromatic methylphenyl group would likely favor the hydrophobic phase, while the polar amide group would interact with the aqueous phase. MD simulations of polyacrylamide adsorption on surfaces like calcite have demonstrated the importance of electrostatic interactions between the amide groups and the surface. mdpi.com

The ability of this compound to interact with other molecules is governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring can participate in π-π stacking with other aromatic systems.

MD simulations can quantify the strength and dynamics of these interactions. For example, simulations could model the interaction of this compound with biological macromolecules like proteins or nucleic acids, providing insights into potential biological activities. The interaction of amides with other functional groups is a subject of ongoing research, with studies showing that even weak n→π* interactions between carbonyl groups can contribute to the conformational stability of proteins. acs.org

Computational Design and Prediction of Novel this compound Derivatives and Their Properties

Computational chemistry is a valuable tool in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical and physical characteristics.

For example, introducing different substituents on the phenyl ring or modifying the acrylamide moiety could tune the molecule's electronic properties, solubility, and reactivity. Computational screening of a virtual library of derivatives can identify promising candidates for synthesis and experimental testing. This approach has been used to design conformationally restricted analogues of other acrylamide-containing molecules to improve their biological activity. nih.gov

Furthermore, computational methods are employed in the design of molecularly imprinted polymers (MIPs), where a functional monomer, such as an N-substituted acrylamide, is used to create specific binding sites for a target molecule. mdpi.comnih.gov In this context, computational modeling can help in selecting the optimal functional monomer and cross-linker to achieve high affinity and selectivity. For this compound, derivatives could be computationally designed to act as functional monomers for the creation of MIPs targeting specific analytes.

Applications of N 2 Methylphenyl Prop 2 Enamide in Advanced Materials Science

N-(2-methylphenyl)prop-2-enamide as a Monomer for Functional Polymeric Materials

The defining feature of this compound is its vinyl group, which allows it to act as a monomer in polymerization reactions. By incorporating this monomer into polymer chains, material scientists can create functional polymeric materials with specific, designed characteristics.

The synthesis of polymers using this compound allows for the introduction of its o-tolyl group into the polymer backbone. This substituent can significantly influence the final properties of the material. The methyl group on the phenyl ring can introduce steric effects, potentially restricting polymer chain mobility and affecting the glass transition temperature (Tg). The aromatic ring itself enhances the hydrophobicity and can improve the thermal stability of the resulting polymer compared to simple aliphatic polyacrylamides.

While specific data for homopolymers of this compound is not extensively documented in current literature, the properties can be theoretically inferred. For instance, acrylamide-based copolymers are known for their tunable thermal and salt endurance properties. nih.gov The incorporation of hydrophobic monomers is a strategy used to improve the temperature resistance of such polymers. nih.gov

Table 1: Potential Contribution of Structural Moieties of this compound to Polymer Properties

Structural MoietyPotential Influence on Polymer Properties
Prop-2-enamide (Acrylamide) Group Provides a reactive site for polymerization; allows for hydrogen bonding via the N-H and C=O groups, contributing to chain cohesion and mechanical strength.
Phenyl Ring Increases hydrophobicity; can participate in π-π stacking interactions, potentially enhancing thermal stability and mechanical stiffness.
Methyl Group (ortho position) Introduces steric hindrance, which can affect chain packing, solubility, and the glass transition temperature (Tg) of the polymer.

It is important to note that while these contributions are based on established chemical principles, detailed experimental data on the specific mechanical and thermal properties of polymers derived from this compound are limited.

Stimuli-responsive polymers, often called "smart" materials, are polymers that undergo significant changes in their properties in response to small external triggers. mdpi.com These triggers can include temperature, pH, light, or the presence of specific chemicals. mdpi.com Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are a common form of stimuli-responsive material. nih.gov

Acrylamide-based monomers are fundamental building blocks for many smart hydrogels, most notably poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp phase transition in water at a lower critical solution temperature (LCST) near human body temperature. nih.gov The properties of these hydrogels can be fine-tuned by copolymerizing the primary monomer with other functional monomers. nih.gov

The this compound molecule contains both a hydrophilic amide group and a hydrophobic tolyl group. This amphiphilic nature suggests its potential as a comonomer to modulate the LCST and swelling behavior of thermoresponsive hydrogels. The hydrophobic character of the o-tolyl group could be used to lower the transition temperature of a hydrogel system. nih.gov However, specific research detailing the integration of this compound into stimuli-responsive hydrogels is not widely available in the reviewed scientific literature.

Utilization of this compound in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, such as hydrogen bonding and π-π stacking, can guide the self-assembly of molecules into highly ordered, functional architectures.

The this compound molecule possesses key features for self-assembly. The amide group is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state. Furthermore, the phenyl ring is capable of engaging in π-π stacking interactions, which can further stabilize and direct the formation of a specific crystal lattice. The interplay between these forces is central to crystal engineering, where the goal is to design and control the formation of crystalline solids with desired structures and properties. While the potential exists, specific studies focusing on the self-assembly and crystal engineering of this compound are not prominently featured in the literature.

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. oakwoodchemical.com These materials can have porous structures, making them useful for gas storage, separation, and catalysis. The organic linkers must contain functional groups capable of coordinating to the metal centers.

The amide group in this compound, specifically the carbonyl oxygen, has the potential to act as a coordination site for metal ions. However, its coordination ability is generally weaker than that of more common MOF linkers like carboxylates or pyridyl groups. The use of this compound as a primary or secondary building block in the synthesis of coordination polymers or MOFs has not been extensively reported.

This compound in the Fabrication of Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule (the "template"). youtube.com In a typical process, functional monomers assemble around the template molecule through non-covalent or covalent interactions. This assembly is then locked in place by polymerization with a cross-linker. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target, allowing the MIP to selectively rebind it from a complex mixture. youtube.com

Acrylamide (B121943) and methacrylamide (B166291) derivatives are frequently used as functional monomers in MIP synthesis because the amide group is an excellent hydrogen bond donor and acceptor, facilitating interaction with a wide variety of template molecules. mdpi.comresearchgate.net Research has shown the successful synthesis of MIPs using related monomers, such as N-(2-arylethyl)-2-methylprop-2-enamides, for the selective recognition of biomolecules. mdpi.comnih.gov In these studies, a template molecule is covalently attached to a polymerizable monomer, polymerized, and then cleaved to create highly specific binding sites. researchgate.net

Given the structural similarities and the importance of the acrylamide functional group in forming template-monomer complexes, this compound is a plausible candidate for use as a functional monomer in MIP fabrication. It could interact with template molecules through hydrogen bonding and hydrophobic interactions. Despite this potential, specific examples and detailed studies on the application of this compound for creating MIPs are not found in the surveyed literature.

This compound Derivatives in Material Additives (e.g., Viscosity Modifiers)

The incorporation of this compound, also known as N-(o-tolyl)acrylamide, as a comonomer in acrylamide-based polymers is a strategic approach to creating hydrophobically associating acrylamide copolymers. These specialized polymers are designed to function as highly efficient viscosity modifiers in aqueous systems.

The fundamental principle behind their efficacy lies in the introduction of the hydrophobic N-substituted "2-methylphenyl" group into the otherwise hydrophilic polyacrylamide backbone. In an aqueous environment, these hydrophobic groups tend to self-associate to minimize their contact with water molecules. This phenomenon leads to the formation of a transient, three-dimensional polymer network held together by these non-covalent hydrophobic interactions. This network structure entraps water molecules, significantly impeding flow and thereby increasing the viscosity of the solution.

Research into copolymers of acrylamide with various hydrophobic N-substituted acrylamides has demonstrated this principle effectively. A key patent in this area details that copolymers of acrylamide and an N-substituted acrylamide featuring a hydrophobic group exhibit substantially higher viscosities in aqueous solutions compared to polyacrylamide of a similar molecular weight that lacks these hydrophobic substituents. This enhanced thickening is particularly evident at polymer concentrations of 0.1% or more.

While specific research detailing the performance of this compound copolymers is not extensively documented in publicly available literature, the established performance of analogous structures provides a strong basis for their expected behavior. The "2-methylphenyl" group provides the necessary hydrophobicity to drive the associative thickening mechanism.

Detailed Research Findings

The effectiveness of such copolymers is typically evaluated by comparing their rheological properties to a baseline, often unmodified polyacrylamide. For instance, studies on N-alkylacrylamides, which are structurally related to this compound, provide insight into the expected performance.

A series of copolymers containing 95 wt. % acrylamide and 5 wt. % of various N-alkylacrylamides were synthesized and tested as thickeners in paint formulations. The results showed a marked improvement in viscosity compared to a control polyacrylamide. This data underscores the significant impact that a small amount of a hydrophobic comonomer can have on the final properties of the material.

To illustrate the effect of incorporating a hydrophobic N-substituted acrylamide, the following table presents data from a study on copolymers of acrylamide and N-(n-octyl)acrylamide, a compound analogous in function to this compound.

Table 1: Comparative Viscosity of Acrylamide Copolymers in a Paint Formulation

Polymer Additive Stormer Viscosity (Krebs Units) ICI Viscosity (poise)
Polyacrylamide (Control) 64 0.38

This table presents data for an analogous N-substituted acrylamide copolymer to illustrate the principle of hydrophobic association. Data sourced from patent literature.

The data clearly indicates that the inclusion of the hydrophobic N-alkylacrylamide leads to a significant increase in both low-shear (Stormer) and high-shear (ICI) viscosity. It is anticipated that copolymers synthesized with this compound would exhibit a similar viscosity-enhancing effect due to the hydrophobic nature of the tolyl group. The rigidity and steric bulk of the aromatic ring in this compound may further influence the associative behavior and rheological profile of the resulting copolymers.

Synthesis and Reactivity of N 2 Methylphenyl Prop 2 Enamide Derivatives and Analogs

Structure-Reactivity Relationship Studies of Substituted N-Phenylacrylamides

The reactivity of N-phenylacrylamides is significantly influenced by the nature and position of substituents on both the phenyl ring and the acrylamide (B121943) moiety. These relationships are crucial for designing molecules with specific chemical properties.

Systematic studies have been conducted to understand the structure-reactivity relationships of N-arylacrylamides. The reaction rates of these compounds with glutathione (B108866) (GSH) have been a key area of investigation. acs.org Research has shown that the effects of substituents on the reaction rates can be described by a linear Hammett correlation for ortho-, meta-, and para-substituted N-arylacrylamides. acs.org This indicates that the electron-donating or electron-withdrawing nature of the substituents on the aryl ring plays a predictable role in the reactivity of the acrylamide group. acs.org

Furthermore, a correlation has been observed between the 1H and 13C NMR chemical shifts of the acrylamide and the GSH reaction rates. acs.org This suggests that NMR chemical shifts can serve as a practical indicator of the relative reactivity of acrylamides. acs.org Density functional theory (DFT) calculations have also been used to validate these experimental findings, showing a correlation between computed activation parameters and experimentally determined reaction rates. acs.org

Substitutions on the acrylamide moiety itself also have a profound effect on reactivity. The reaction rates of N-phenylacrylamides with glutathione are generally governed by the electron-donating or withdrawing ability of the substituent. nih.govacs.org For instance, when aminomethyl substituents are placed at the β-position of the acrylamide, their effect on the reaction rate depends on their pKa. Those with a pKa greater than 7 tend to accelerate the rate of GSH addition at a pH of 7.4, while those with a pKa less than 7 slow it down, compared to an unsubstituted acrylamide. nih.govacs.org Computational models suggest that a protonated aminomethyl group acts as an electron-withdrawing group, which lowers the energy barrier for the addition of a thiolate to the acrylamide. nih.govacs.org

The general reaction of acrylamides with nucleophiles like glutathione is a Michael addition, where the α,β-unsaturated carbonyl group acts as a Michael acceptor. nih.gov The electrophilicity of this system, and thus its reactivity, is sensitive to the electronic properties of the substituents. nih.govresearchgate.net

Substituent PositionEffect on ReactivityKey Findings
Phenyl Ring (ortho, meta, para)Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it.A linear Hammett correlation exists between substituent electronic effects and reaction rates with glutathione. acs.org
Acrylamide (α- and β-positions)The electronic properties of the substituent are critical.The rate of glutathione addition is influenced by the electron-donating or withdrawing nature of the substituent. nih.govacs.org
β-aminomethyl groupThe effect is pKa dependent.Substituents with pKa > 7 accelerate the reaction, while those with pKa < 7 decelerate it at pH 7.4. nih.govacs.org

Design and Synthesis of Novel Analogs with Modified Phenyl or Acrylamide Moieties

The design and synthesis of new analogs of N-(2-methylphenyl)prop-2-enamide are driven by the search for compounds with tailored properties for various applications, including as chemical probes and in materials science.

Modification of the Phenyl Moiety:

A variety of N-phenylacrylamide derivatives have been synthesized with diverse substituents on the phenyl ring. For example, a series of new phenyl acrylamide derivatives have been designed and synthesized as potential non-nucleoside anti-HBV agents. nih.gov These synthetic efforts often involve creating a library of compounds with different substitution patterns on the phenyl ring to explore structure-activity relationships. nih.govnih.gov

The introduction of heterocyclic moieties to the phenylacetamide scaffold is another strategy. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been designed and synthesized. nih.gov

Modification of the Acrylamide Moiety:

Modifications to the acrylamide portion of the molecule are also a key area of synthetic exploration. The synthesis of N-allenyl cyanamides from propargyl alcohols represents a significant structural alteration, creating a new class of allenamides. acs.org These compounds can then undergo further reactions like hydroarylation, hydroamination, and cycloaddition to generate a diverse range of cyanamide (B42294) products. acs.org

The synthesis of N-(2-hydroxypropyl)-2-methyl-prop-2-enamide is an example of introducing a functional group to the N-substituent, which can influence properties like solubility and potential for further chemical modification. sigmaaldrich.com

The general synthesis of N-phenylacrylamides can be achieved through the reaction of an aniline (B41778) with a suitable acryloyl derivative. For example, N-phenylacrylamide can be synthesized by reacting aniline with 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene. prepchem.com A common method for synthesizing N-substituted acrylamides involves the acylation of an amine with an acyl chloride, such as methacryloyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.com

Analog TypeSynthetic StrategyExample Starting Materials
Substituted N-phenylacrylamidesAcylation of substituted anilines.Substituted anilines, acryloyl chloride. nih.govnih.gov
N-(2-arylethyl)-2-methylprop-2-enamidesAcylation of 2-arylethylamines.2-arylethylamines, methacryloyl chloride. mdpi.comnih.gov
N-phenylacetamide derivatives with thiazole (B1198619) moietiesIntroduction of a thiazole ring to the amide scaffold.N/A
N-allenyl cyanamidesDeoxycyanamidation–isomerization of propargyl alcohols.Propargyl alcohol, N-cyano-N-phenyl-p-methylbenzenesulfonamide. acs.org

Comparative Mechanistic and Polymerization Studies of this compound Analogs

Understanding the reaction mechanisms and polymerization behavior of this compound analogs is essential for their application in polymer chemistry and materials science.

The acrylamide functionality is known to undergo polymerization. N-(2-arylethyl)-2-methylprop-2-enamides have been specifically designed as versatile reagents for the synthesis of molecularly imprinted polymers (MIPs). mdpi.comnih.gov In this process, a functionalized monomer, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, is polymerized with a cross-linker like divinylbenzene (B73037). mdpi.comnih.gov The template molecule (in this case, the 2-(4-bromophenyl)ethyl group) is then removed by hydrolysis of the amide bond, leaving behind a polymer with binding sites specific for the template molecule or its analogs. mdpi.comresearchgate.net The successful creation of these selective MIPs demonstrates the polymerizability of these N-phenylacrylamide analogs. nih.gov

Mechanistic studies often focus on the reactions of the acrylamide group. The Michael addition of nucleophiles to the α,β-unsaturated system is a key reaction. nih.gov The mechanism of this addition can be influenced by substituents. For example, computational studies on the addition of thiols to β-aminomethyl substituted acrylamides suggest that a protonated aminomethyl group facilitates the reaction by acting as an electron-withdrawing group, rather than through a concerted amine/thiol proton transfer mechanism. nih.govacs.org

While not directly on N-phenylacrylamides, mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) and monochloramine provide insights into reactions involving amine functionalities. nih.gov The proposed mechanism involves the formation of a hydrazine (B178648) intermediate followed by oxidation. nih.gov Such studies highlight the potential for complex reaction pathways involving the nitrogen atom of acrylamide derivatives under certain conditions.

The polymerization of these monomers can be initiated by standard methods, such as using a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) at elevated temperatures. mdpi.com The properties of the resulting polymers will depend on the specific monomer used, including the substituents on the phenyl ring and the acrylamide moiety.

Compound TypeApplication/StudyKey Findings
N-(2-arylethyl)-2-methylprop-2-enamidesSynthesis of Molecularly Imprinted Polymers (MIPs). mdpi.comnih.govThese monomers can be polymerized with a cross-linker and subsequently have the template molecule removed to create selective binding sites. mdpi.comnih.govresearchgate.net
β-aminomethyl substituted acrylamidesMechanistic study of thiol addition. nih.govacs.orgThe protonated aminomethyl group acts as an electron-withdrawing group, lowering the reaction barrier for thiolate addition. nih.govacs.org

Mechanistic Aspects of Chemical Degradation and Stability of N 2 Methylphenyl Prop 2 Enamide

Hydrolytic Degradation Pathways of the Amide Bond under Chemical Conditions

The amide bond in N-(2-methylphenyl)prop-2-enamide is susceptible to hydrolysis, a reaction that involves the cleavage of this bond by a water molecule. This process can be catalyzed by either acids or bases, with the reaction mechanism differing between the two conditions.

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed amide hydrolysis can be summarized as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the amine (2-methylaniline) as the leaving group.

Deprotonation of the protonated carboxylic acid (acrylic acid).

Base-Catalyzed (Promoted) Hydrolysis:

In alkaline conditions, the hydrolysis of the amide bond occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a slower process compared to acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than water in acidic conditions, and the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate anion (acrylate) and 2-methylaniline. In a basic solution, the carboxylic acid exists as its conjugate base, and the amine is liberated as the free amine. This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. libretexts.orglibretexts.org

The general mechanism for base-promoted amide hydrolysis involves:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion as the leaving group.

Proton transfer from the initially formed carboxylic acid to the amide anion.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. Studies on the hydrolysis of N-substituted amides in high-temperature water have shown that the reaction is pH-dependent, with increased rates at both low and high pH. psu.edu

Condition Catalyst Initial Step Key Intermediate Products
AcidicH₃O⁺Protonation of carbonyl oxygenTetrahedral intermediateAcrylic acid and 2-methylanilinium ion
AlkalineOH⁻Nucleophilic attack by hydroxide ionTetrahedral intermediateAcrylate and 2-methylaniline

Photochemical and Thermal Degradation Mechanisms of this compound and its Polymers

Photochemical Degradation:

The photochemical degradation can proceed through several mechanisms, including:

Norrish Type I and Type II reactions: These are common photochemical reactions for carbonyl compounds. A Norrish Type I reaction would involve the cleavage of the amide bond, while a Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl group.

Photo-Fries rearrangement: This reaction is characteristic of aryl esters and amides, leading to the migration of the acyl group to the aromatic ring.

Polymerization/Cross-linking: The vinyl group can undergo photopolymerization, leading to the formation of poly(this compound). Further UV exposure can lead to cross-linking and eventual degradation of the polymer.

Thermal Degradation:

The thermal stability of this compound and its corresponding polymer is a crucial parameter for applications involving elevated temperatures. Studies on the thermal stability of related acrylamide (B121943) adducts have shown that deprotection and degradation can occur at elevated temperatures. nih.gov For polymers of N-substituted acrylamides, thermal degradation often involves several stages.

For poly(this compound), the anticipated thermal degradation mechanisms include:

Depolymerization: Reversion of the polymer to its monomer, this compound.

Side-chain degradation: At lower temperatures, the initial degradation is likely to involve the N-substituted side chain. This can include the cleavage of the amide bond to release 2-methylaniline, or reactions involving the methyl group on the phenyl ring.

Main-chain scission: At higher temperatures, the polymer backbone will start to cleave, leading to a decrease in molecular weight and the formation of various volatile products. Research on copolymers of acrylamide has shown that the degradation process can involve the formation of imides through the condensation of adjacent amide groups, followed by deamination and carbonization at higher temperatures. nih.gov

The specific degradation products and their distribution will depend on the temperature, atmosphere (inert or oxidative), and the presence of any additives.

Degradation Type Initiating Factor Potential Mechanisms Potential Products/Outcomes
PhotochemicalUV RadiationNorrish reactions, Photo-Fries rearrangement, PolymerizationCleavage products, Rearranged isomers, Polymer, Cross-linked polymer
ThermalHeatDepolymerization, Side-chain degradation, Main-chain scissionMonomer, 2-methylaniline, Volatile fragments, Char

Investigation of Enzymatic Degradation Mechanisms (Focusing on Chemical Pathways)

The amide bond in this compound can also be a target for enzymatic degradation, particularly by amidases (also known as acylamidases). These enzymes catalyze the hydrolysis of amide bonds. libretexts.org

The enzymatic hydrolysis of amides generally proceeds through a mechanism involving a catalytic triad (B1167595) of amino acid residues (e.g., Ser-Ser-Lys or Cys-Glu-Lys) in the enzyme's active site. The proposed chemical pathway for the enzymatic hydrolysis of a secondary amide like this compound involves the following key steps:

Substrate Binding: The this compound molecule binds to the active site of the amidase.

Nucleophilic Attack: A nucleophilic residue in the active site (e.g., a serine or cysteine) attacks the carbonyl carbon of the amide bond. This is often facilitated by a general base catalyst (e.g., a histidine or glutamate (B1630785) residue) which abstracts a proton from the nucleophile, increasing its nucleophilicity.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a covalent, tetrahedral intermediate. The negative charge on the oxygen of the former carbonyl group is stabilized by an "oxyanion hole" in the active site.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, and the C-N bond is cleaved. The nitrogen atom of the leaving group (2-methylaniline) is protonated by a general acid catalyst in the active site. This results in the release of 2-methylaniline and the formation of an acyl-enzyme intermediate, where the acrylic acid moiety is covalently attached to the enzyme.

Deacylation: A water molecule enters the active site and is activated by the general base catalyst to act as a nucleophile. The water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.

Product Release: This intermediate collapses, releasing the acrylic acid product and regenerating the free enzyme.

Recent studies on the enzymatic hydrolysis of more sterically hindered tertiary amides suggest that the mechanism can involve an anti nucleophilic attack, where the nucleophile and the proton donor are on opposite sides of the amide bond plane. researchgate.netacs.org While this compound is a secondary amide, the steric bulk of the o-tolyl group might influence its interaction with the enzyme's active site and the precise catalytic mechanism.

Q & A

Basic Question: What synthetic routes are commonly employed to prepare N-(2-methylphenyl)prop-2-enamide, and how is its purity and structural integrity validated?

Methodological Answer:
this compound is typically synthesized via acylation reactions, where prop-2-enoyl chloride reacts with 2-methylaniline under controlled conditions. A common approach involves:

Step 1: Dropwise addition of prop-2-enoyl chloride to a stirred solution of 2-methylaniline in anhydrous dichloromethane at 0–5°C.

Step 2: Reaction quenching with ice-water, followed by extraction and purification via column chromatography.

Validation Methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of characteristic signals, such as the acrylamide double bond (δ ~6.3–6.5 ppm for protons) and the 2-methylphenyl group (δ ~2.3 ppm for methyl protons) .
  • High-Resolution Mass Spectrometry (HRMS): Ensures molecular weight accuracy (e.g., [M+H]+ calculated for C10H11NO: 162.0919; observed: 162.0918) .
  • HPLC-PDA: Assesses purity (>95%) by monitoring UV absorption at λ = 220–260 nm.

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the acrylamide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Identifies π→π* transitions in the acrylamide moiety (λmax ~210–230 nm).
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detects impurities and degradation products, with mobile-phase optimization (e.g., acetonitrile/water with 0.1% formic acid) to avoid adduct formation .

Artifact Mitigation:

  • Use deuterated solvents (e.g., DMSO-d6) in NMR to suppress residual proton signals.
  • Conduct HRMS in positive/negative ion modes to cross-validate molecular ion peaks.

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?

Methodological Answer:
SAR studies focus on modifying substituents to improve target binding or metabolic stability:

  • Substituent Effects: Evidence from analogous compounds (e.g., anticonvulsant ED50 values in ) shows that electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance activity, while bulky substituents reduce bioavailability .
  • Computational Modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., serotonin receptors) .
  • In Vitro Assays: Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC50 determination via nonlinear regression analysis.

Advanced Question: What crystallographic strategies are used to resolve the three-dimensional structure of this compound, and how does molecular conformation impact its interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed using a Bruker D8 Venture diffractometer. Data refinement with SHELXL ( ) resolves bond lengths/angles and torsion angles (e.g., C–N–C=O dihedral angle ~120°) .
  • Conformational Analysis: The planar acrylamide moiety facilitates π-stacking with aromatic residues in target proteins, while the 2-methyl group induces steric effects that modulate binding affinity .

Advanced Question: How are metabolic pathways of this compound elucidated in biological systems, and what analytical tools identify key metabolites?

Methodological Answer:

  • In Vivo/In Vitro Metabolism: Administer the compound to rodent models or liver microsomes. Extract metabolites from plasma/urine via solid-phase extraction (SPE).
  • LC-HRMS/MS: Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the methylphenyl group (m/z +16) or acrylamide cleavage .
  • Isotopic Labeling: Use 13C/15N-labeled analogs to track metabolic fate via isotopic patterns in HRMS.

Advanced Question: What strategies address discrepancies in biological activity data for this compound across studies?

Methodological Answer:

  • Data Harmonization: Re-analyze raw data using standardized protocols (e.g., OECD Test Guidelines). Cross-validate assays (e.g., MTT vs. ATP luminescence for cytotoxicity).
  • Controlled Variables: Ensure consistent solvent (DMSO concentration ≤0.1%), cell lines (ATCC-validated), and incubation times.
  • Meta-Analysis: Use tools like RevMan to statistically reconcile ED50/IC50 variations, accounting for batch-to-batch compound variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.